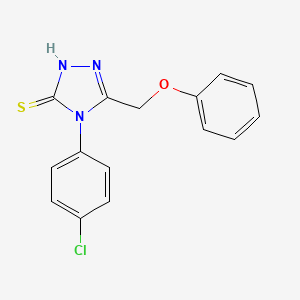![molecular formula C22H20N2O2 B5871534 N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide, commonly known as PPB, is a chemical compound that has gained significant attention in the field of scientific research. PPB is a potent inhibitor of the multidrug resistance protein 1 (MRP1), which is a member of the ATP-binding cassette (ABC) transporter family. MRP1 is known to play a crucial role in the resistance of cancer cells to chemotherapy. PPB has been shown to enhance the efficacy of chemotherapy drugs by inhibiting MRP1, thereby increasing the intracellular concentration of the drug.
Mecanismo De Acción
PPB exerts its pharmacological effect by inhibiting the function of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide. N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide is an efflux pump that is responsible for the transport of various drugs and other xenobiotics out of cells. By inhibiting N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide, PPB increases the intracellular concentration of drugs, thereby enhancing their efficacy. PPB has also been shown to inhibit the function of other ABC transporters, such as P-glycoprotein and breast cancer resistance protein.
Biochemical and Physiological Effects:
PPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and glutathione S-transferases. PPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, PPB has been shown to have anti-inflammatory and antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPB has several advantages for use in lab experiments. It is a potent inhibitor of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide and other ABC transporters, making it a useful tool for studying drug resistance in cancer cells. PPB is also relatively easy to synthesize, making it readily available for use in experiments. However, PPB also has some limitations. It is a relatively large and complex molecule, which may limit its bioavailability and make it difficult to use in vivo. In addition, PPB has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PPB. One area of interest is the development of more potent and selective inhibitors of N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide and other ABC transporters. Another area of interest is the development of new drug delivery systems that can enhance the bioavailability of PPB and other inhibitors. Finally, there is a need for further research on the potential use of PPB in the treatment of other diseases, such as cystic fibrosis and Alzheimer's disease.
Métodos De Síntesis
PPB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-biphenylcarboxylic acid with propionyl chloride to form 4-biphenylcarboxylic acid propionyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the desired product, PPB.
Aplicaciones Científicas De Investigación
PPB has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of several chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine. PPB has also been shown to be effective in overcoming drug resistance in cancer cells. In addition to its potential use in cancer treatment, PPB has also been studied for its potential use in the treatment of other diseases, such as cystic fibrosis and Alzheimer's disease.
Propiedades
IUPAC Name |
4-phenyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-2-21(25)23-19-9-6-10-20(15-19)24-22(26)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNNMBMOZXZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)